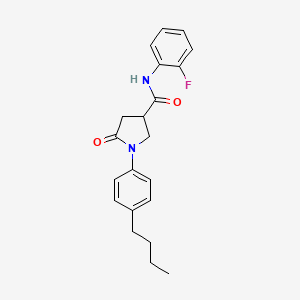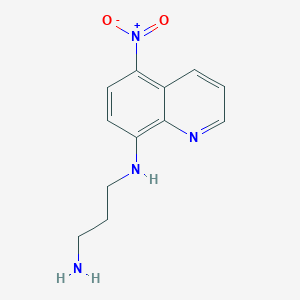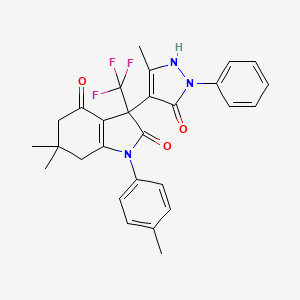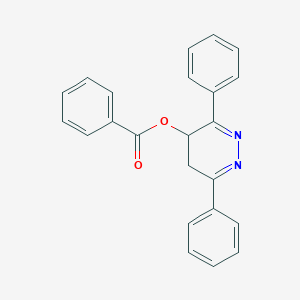
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a butylphenyl group and a fluorophenyl group, makes it an interesting subject for study in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the formation of the pyrrolidine ring and the introduction of the butylphenyl and fluorophenyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as amines, carboxylic acids, and fluorinating agents. Industrial production methods may involve scaling up these reactions and optimizing conditions for yield and purity.
Analyse Chemischer Reaktionen
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic rings or the pyrrolidine ring, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, although further research is needed.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but may include enzymes, receptors, or other proteins.
Vergleich Mit ähnlichen Verbindungen
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-butylphenyl)-3-(2-fluorophenyl)urea: This compound has a similar structure but lacks the pyrrolidine ring.
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
Eigenschaften
Molekularformel |
C21H23FN2O2 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O2/c1-2-3-6-15-9-11-17(12-10-15)24-14-16(13-20(24)25)21(26)23-19-8-5-4-7-18(19)22/h4-5,7-12,16H,2-3,6,13-14H2,1H3,(H,23,26) |
InChI-Schlüssel |
RBLMBFRNNNVHAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499954.png)




![3-[(4-Nitrophenyl)methoxy]pyridine](/img/structure/B11499991.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]butanamide](/img/structure/B11499997.png)
![ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11500001.png)
![(5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11500010.png)
![N-benzyl-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide](/img/structure/B11500017.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one](/img/structure/B11500018.png)


![ethyl 4-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11500032.png)
